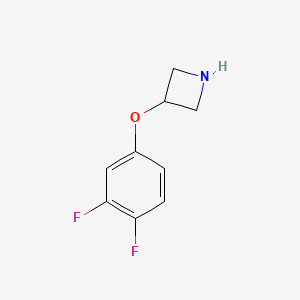

3-(3,4-Difluorophenoxy)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,4-Difluorophenoxy)azetidine" is a structurally unique azetidine derivative characterized by the presence of a difluorophenoxy group. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their presence in biologically active compounds and their utility as building blocks in organic synthesis.

Synthesis Analysis

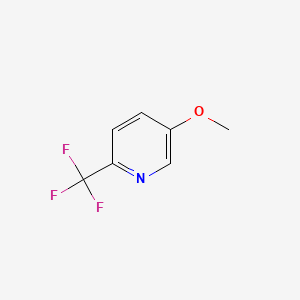

The synthesis of azetidine derivatives, such as those related to "3-(3,4-Difluorophenoxy)azetidine," involves the construction of the azetidine ring and the introduction of functional groups. In the first paper, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones were synthesized from 3-benzyloxy-β-lactams and further transformed into chlorides, which served as precursors for various CF3-containing compounds . Although this paper does not directly discuss the synthesis of "3-(3,4-Difluorophenoxy)azetidine," it provides insight into the synthetic strategies that could be applied to similar azetidine derivatives.

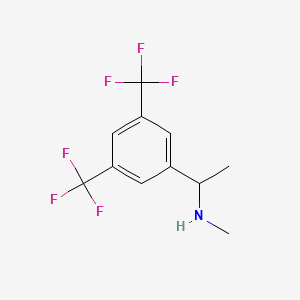

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the chemical reactivity and physical properties of the compound. The difluorophenoxy group in "3-(3,4-Difluorophenoxy)azetidine" would likely contribute to the molecule's electronic properties and could affect its interaction with biological targets.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to their strained ring system and reactive functional groups. The second paper describes the synthesis of 3-fluoroazetidine amino acids and their resistance to aldol cleavage, which is a common reaction pathway for hydroxyazetidine derivatives . This resistance to cleavage could be relevant to the stability and reactivity of "3-(3,4-Difluorophenoxy)azetidine" in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, acidity, and overall stability. The third paper discusses the preparation of 4-(trifluoromethyl)azetidin-2-ones and their use as building blocks for CF3-containing compounds . These properties are essential for the development of azetidine-based pharmaceuticals and could be extrapolated to understand the properties of "3-(3,4-Difluorophenoxy)azetidine."

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

Research by Nagavolu et al. (2017) explores the synthesis of Schiff bases and azetidines from phenyl urea derivatives, highlighting their in-vitro antioxidant potential. They successfully synthesized Schiff bases and azetidines, including compounds similar to 3-(3,4-Difluorophenoxy)azetidine, demonstrating moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

Synthetic Chemistry and Medicinal Applications

Mehra et al. (2017) discuss the synthetic chemistry of azetidine, a key research area with applications in natural products and medicinal chemistry. Their study covers the use of azetidines as amino acid surrogates, their role in peptidomimetic and nucleic acid chemistry, and their utility in various catalytic processes, emphasizing the chemical versatility of azetidine derivatives (Mehra et al., 2017).

Gold-Catalyzed Synthesis for Functionalized Azetidines

Ye, He, and Zhang (2011) describe a gold-catalyzed method for synthesizing azetidin-3-ones, a structural isomer of azetidin-2-ones, which could serve as versatile substrates for the synthesis of functionalized azetidines. This approach provides a foundation for the development of novel azetidine-based compounds (Ye, He, & Zhang, 2011).

Synthesis of Piperidines from Azetidines

Mollet et al. (2011) investigated the reactivity of azetidines in the synthesis of piperidines, demonstrating the potential of azetidine derivatives in medicinal chemistry. They provide insights into the stereoselective preparation of various azaheterocycles, underscoring the relevance of azetidine compounds in pharmaceutical research (Mollet et al., 2011).

Gram-Scale Synthesis and Diversified Applications

Ji, Wojtas, and Lopchuk (2018) present an improved, gram-scale synthesis method for protected 3-haloazetidines, essential building blocks in medicinal chemistry. They highlight the versatility of azetidine derivatives in synthesizing various azetidine-3-carboxylic acid derivatives, indicating broad applicability in pharmaceutical compound development (Ji, Wojtas, & Lopchuk, 2018).

Pharmacological Interests in Azetidines

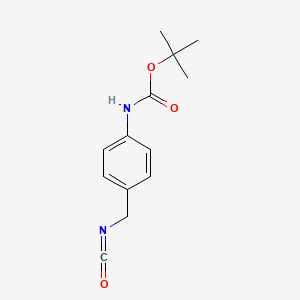

Parmar et al. (2021) review the pharmacological significance of azetidines, discussing their diverse range of activities, such as anticancer, antibacterial, and antiviral properties. This study emphasizes the importance of azetidine scaffolds in medicinal research, showcasing the potential therapeutic applications of compounds like 3-(3,4-Difluorophenoxy)azetidine (Parmar et al., 2021).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The hazard statements include H317 - May cause an allergic skin reaction and H319 - Causes serious eye irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

3-(3,4-difluorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPWDWVMENBZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenoxy)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)